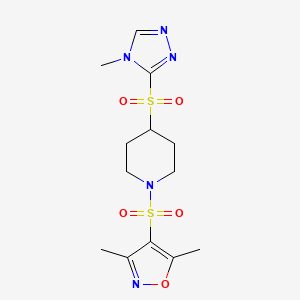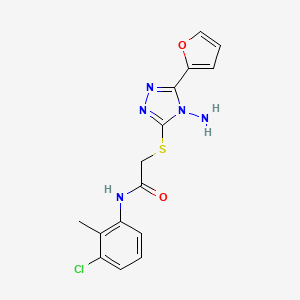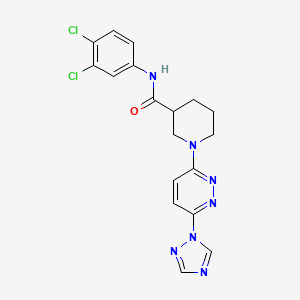![molecular formula C21H13ClN4O2S B3017515 2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105210-00-1](/img/structure/B3017515.png)
2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one" is a derivative of thieno[3,2-d]pyrimidin and pyrido[1,2-a]pyrimidin, which are heterocyclic compounds known for their biological activities. The presence of a chlorophenyl group suggests potential for interaction with various biological targets.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin derivatives involves an aza-Wittig reaction, where phosphoranylideneamino derivatives react with isocyanates to form carbodiimide derivatives, which are then treated with amines or phenols in the presence of a base like EtONa or K2CO3 to yield the final compounds . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin derivatives has been confirmed by X-ray analysis in some cases . This technique allows for the precise determination of the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives is influenced by substitutions at various positions on the ring system. For instance, the introduction of hydroxy groups enhances inhibitory potency against certain enzymes, while the lengthening of side chains or methylation of hydroxyl groups can reduce activity . These findings suggest that the compound may also exhibit varied reactivity depending on its specific functional groups and substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrido[1,2-a]pyrimidin-4-one derivatives, such as solubility, melting point, and stability, are not detailed in the provided papers. However, the presence of phenol or catechol moieties has been shown to be crucial for enzyme pharmacophoric recognition, indicating that these functional groups contribute significantly to the compound's properties and biological activity . Additionally, the antioxidant properties of these derivatives are noteworthy, with catechol derivatives displaying the best activity .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been explored for its potential in cancer treatment. Studies have shown its effectiveness against various cancer cell lines. For instance, a related compound demonstrated marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, displaying promising anticancer activity (Huang et al., 2020). Additionally, other derivatives have shown potent anticancer activity against human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial Properties
Some derivatives of the compound have been synthesized as antimicrobial agents and evaluated for their activities against various microbes. A study demonstrated the preparation of derivatives with significant antimicrobial activities, comparing them with streptomycin and fusidic acid as controls (Fayed et al., 2014).
Fungicidal Activity
Research into derivatives of the compound has also extended to fungicidal applications. Novel derivatives were prepared and showed promising results in preliminary evaluations of their fungicidal activities against various pathogens (Xu et al., 2018).
Eigenschaften
IUPAC Name |
7-(3-chlorophenyl)-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O2S/c22-14-5-3-4-13(8-14)16-11-29-20-19(16)23-12-25(21(20)28)10-15-9-18(27)26-7-2-1-6-17(26)24-15/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLRLPSIZZAELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN3C=NC4=C(C3=O)SC=C4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)
![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)




![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)
![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)


![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)

